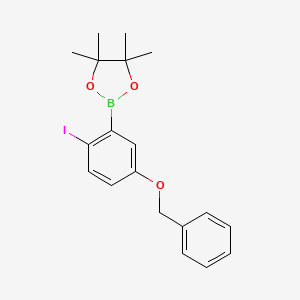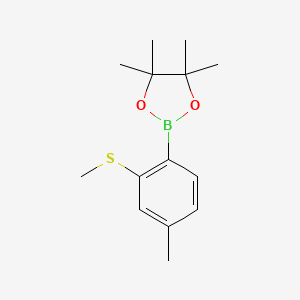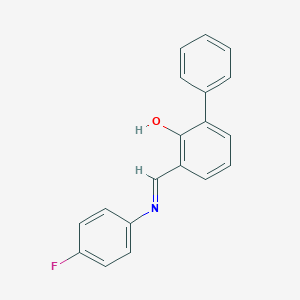
N-(3-Phenylsalicylidene)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenylsalicylidene)-4-fluoroaniline (NPSFA) is an organic compound that has been studied for its potential applications in the fields of biochemistry, physiology, and medical research. NPSFA is an aromatic compound, which is composed of a phenyl group and a fluoroaniline unit joined by a salicylidene bridge. This compound has been studied for its ability to act as a fluorophore, a molecule which can absorb and emit light. NPSFA has been found to have a number of biochemical and physiological effects, which may make it a useful tool for medical research.
科学的研究の応用
N-(3-Phenylsalicylidene)-4-fluoroaniline has been studied for its potential applications in scientific research. It has been found to be a useful fluorophore, which can be used to detect and monitor biochemical and physiological processes. In addition, N-(3-Phenylsalicylidene)-4-fluoroaniline has been used to study the structure and function of proteins, as well as to study cell signaling pathways. N-(3-Phenylsalicylidene)-4-fluoroaniline has also been used to study the properties of DNA and RNA, and has been used to detect and quantify small molecules such as hormones and neurotransmitters.
作用機序
N-(3-Phenylsalicylidene)-4-fluoroaniline is an aromatic compound, which can absorb and emit light. This process is known as fluorescence. When N-(3-Phenylsalicylidene)-4-fluoroaniline is exposed to light, it absorbs the light energy and then emits light of a different wavelength. This process can be used to detect and monitor biochemical and physiological processes.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-4-fluoroaniline has been found to have a number of biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. N-(3-Phenylsalicylidene)-4-fluoroaniline has also been found to act as an antioxidant, which can protect cells from the damaging effects of free radicals. N-(3-Phenylsalicylidene)-4-fluoroaniline has also been found to act as an anti-inflammatory agent, which can reduce inflammation in the body.
実験室実験の利点と制限
N-(3-Phenylsalicylidene)-4-fluoroaniline has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used to detect and monitor biochemical and physiological processes. In addition, N-(3-Phenylsalicylidene)-4-fluoroaniline is relatively non-toxic, making it safe to use in lab experiments. However, N-(3-Phenylsalicylidene)-4-fluoroaniline has some limitations. It is not as sensitive as some other fluorophores, and it can be difficult to detect in low concentrations.
将来の方向性
Future research on N-(3-Phenylsalicylidene)-4-fluoroaniline could focus on improving its sensitivity and its ability to detect low concentrations. In addition, further research could focus on the development of new methods for the synthesis of N-(3-Phenylsalicylidene)-4-fluoroaniline, as well as its use in other biochemical and physiological processes. Finally, further research could focus on the development of new applications for N-(3-Phenylsalicylidene)-4-fluoroaniline, such as its use in drug delivery systems.
合成法
N-(3-Phenylsalicylidene)-4-fluoroaniline can be synthesized using a variety of methods. One such method is the reaction of 4-fluoroaniline and 3-phenylsalicylaldehyde in the presence of an acid catalyst. This reaction produces N-(3-Phenylsalicylidene)-4-fluoroaniline along with 3-phenylsalicylaldehyde dimethyl acetal as a byproduct. Other methods for the synthesis of N-(3-Phenylsalicylidene)-4-fluoroaniline include the use of palladium catalysts in the reaction of 4-fluoroaniline and 3-phenylsalicylaldehyde, and the use of nickel catalysts in the reaction of 4-fluoroaniline and 3-phenylsalicylaldehyde.
特性
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFGHYHPCFFJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-4-fluoroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

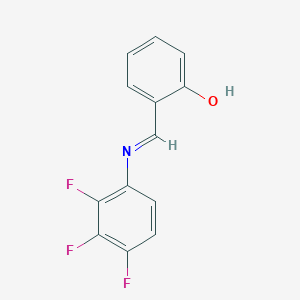

![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)
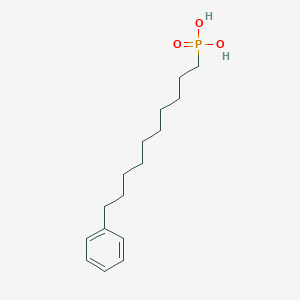
![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
